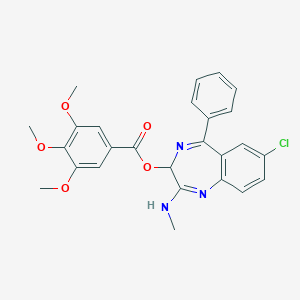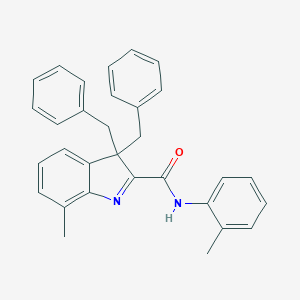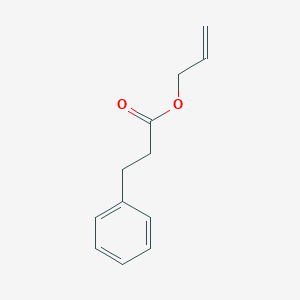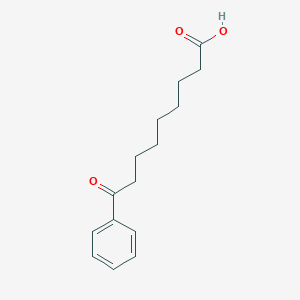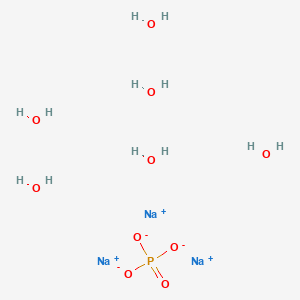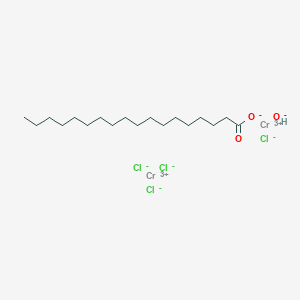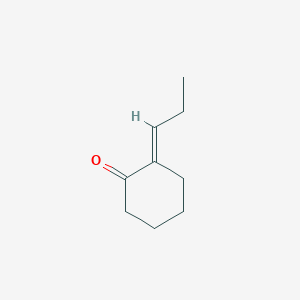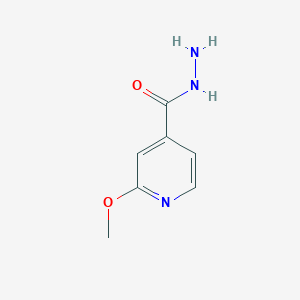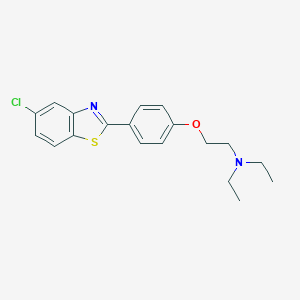
N-(2-Chloroethyl)aziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)aziridine-1-carboxamide, commonly known as CAA, is a chemical compound that has been widely used in scientific research. CAA belongs to the class of alkylating agents, which are used in cancer chemotherapy to inhibit the growth of cancer cells. However, in
Wirkmechanismus
CAA works by alkylating DNA and proteins, which leads to the inhibition of cell division and ultimately cell death. CAA is a bifunctional alkylating agent that can crosslink DNA strands, leading to the inhibition of DNA replication and transcription. CAA can also react with proteins, leading to the modification of protein function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CAA depend on the dose and exposure time. CAA has been shown to induce DNA damage and protein modification, leading to cell death. CAA can also induce oxidative stress and inflammation in cells. In animal studies, CAA has been shown to cause toxicity in various organs, including the liver, kidney, and bone marrow.
Vorteile Und Einschränkungen Für Laborexperimente
CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has a high degree of selectivity and can target specific proteins and DNA sequences. However, CAA has limitations in terms of its toxicity and potential side effects. CAA can also be unstable in solution and requires careful handling.
Zukünftige Richtungen
There are several future directions for the use of CAA in scientific research. One direction is the development of new CAA analogs with improved selectivity and reduced toxicity. Another direction is the use of CAA in combination with other drugs to enhance its efficacy. CAA can also be used in the development of new cancer therapies and in the study of DNA repair mechanisms. Further research is needed to fully understand the potential of CAA in scientific research.
Conclusion:
In conclusion, CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has been used in cancer research, DNA damage studies, and protein modification studies. CAA works by alkylating DNA and proteins, leading to the inhibition of cell division and ultimately cell death. CAA has advantages in terms of its selectivity and specificity, but also has limitations in terms of its toxicity and potential side effects. There are several future directions for the use of CAA in scientific research, including the development of new analogs and the use of CAA in combination with other drugs.
Synthesemethoden
The synthesis of CAA involves the reaction of 2-chloroethylamine hydrochloride with glyoxylic acid in the presence of sodium hydroxide. The resulting product is then treated with phosphorus pentachloride to obtain CAA. The synthesis method of CAA is well-established and has been widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
CAA has been used in various scientific research applications, including cancer research, DNA damage studies, and protein modification studies. CAA is used as an alkylating agent in cancer chemotherapy to inhibit the growth of cancer cells. CAA has also been used to study the effects of DNA damage and protein modification in cells.
Eigenschaften
CAS-Nummer |
15872-04-5 |
|---|---|
Produktname |
N-(2-Chloroethyl)aziridine-1-carboxamide |
Molekularformel |
C5H9ClN2O |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
N-(2-chloroethyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C5H9ClN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9) |
InChI-Schlüssel |
RJJUWPILPAFJJS-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NCCCl |
Kanonische SMILES |
C1CN1C(=O)NCCCl |
Synonyme |
1-Aziridinecarboxamide,N-(2-chloroethyl)-(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



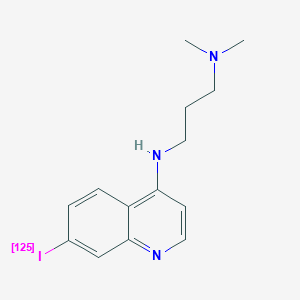
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
